3-(3-Amino-4-methoxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
3-(3-Amino-4-methoxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound characterized by a rigid 3-azabicyclo[3.1.0]hexane-2,4-dione core substituted with a 3-amino-4-methoxyphenyl group at the 3-position and two methyl groups at the 6,6-positions. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
3-(3-amino-4-methoxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2)10-11(14)13(18)16(12(10)17)7-4-5-9(19-3)8(15)6-7/h4-6,10-11H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZPPSCTYXYEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)N(C2=O)C3=CC(=C(C=C3)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Amino-4-methoxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, also known by its CAS number 1479616-78-8, is a bicyclic compound with potential biological activities. This compound belongs to a class of azabicyclic compounds that have garnered interest in medicinal chemistry due to their structural diversity and biological implications.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a methoxyphenyl group and an amino substituent, contributing to its potential pharmacological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 256.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1479616-78-8 |
| Physical State | Powder |
| Purity | ≥ 95% |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that bicyclic compounds can demonstrate antimicrobial properties against a range of pathogens.
- CNS Activity : The structural features of this compound may allow it to interact with central nervous system receptors, indicating potential neuropharmacological effects.
- Antidiabetic Properties : Related compounds have shown promise in modulating glucose metabolism and insulin sensitivity.
Antimicrobial Studies
A study published in MDPI explored the antimicrobial efficacy of various azabicyclic compounds. Results indicated that derivatives with amino and methoxy groups displayed enhanced activity against Gram-positive bacteria compared to their counterparts without such substitutions .
Neuropharmacological Effects
Research has indicated that similar compounds can act as inhibitors of neurotransmitter uptake, suggesting potential applications in treating disorders like depression and anxiety. For instance, the inhibition of monoamine oxidase (MAO) has been linked to increased levels of neurotransmitters in the brain .
Antidiabetic Mechanisms
Investigations into azabicyclo compounds have revealed their ability to enhance insulin signaling pathways in vitro. A comparative analysis demonstrated that these compounds could lower blood glucose levels in diabetic models by improving insulin receptor sensitivity .
Scientific Research Applications
Introduction to 3-(3-Amino-4-methoxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
This compound is a bicyclic compound with significant potential in various scientific research applications. This compound, known by its CAS number 1479616-78-8, features a unique structure that includes a methoxyphenyl group and an amino substituent, which contribute to its diverse biological activities and potential pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study published in MDPI highlighted the enhanced activity of azabicyclic compounds against Gram-positive bacteria when they possess amino and methoxy substitutions. This suggests potential applications in developing new antimicrobial agents.
Neuropharmacological Effects
The structural characteristics of this compound indicate its potential interaction with central nervous system receptors. Similar compounds have shown promise as inhibitors of neurotransmitter uptake, which may lead to applications in treating mood disorders such as depression and anxiety. For example, inhibition of monoamine oxidase has been linked to increased neurotransmitter levels in the brain, suggesting therapeutic potential.
Antidiabetic Mechanisms
Investigations into azabicyclo compounds reveal their ability to enhance insulin signaling pathways in vitro. Comparative analyses demonstrate that these compounds can lower blood glucose levels in diabetic models by improving insulin receptor sensitivity. This positions the compound as a candidate for further research into antidiabetic therapies.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various azabicyclic compounds, including derivatives of this compound. Results indicated that compounds with amino and methoxy groups displayed superior activity against several pathogens compared to those without such modifications. This study underscores the importance of structural diversity in enhancing biological activity.
Case Study 2: Neuropharmacological Research
In a neuropharmacological study, researchers explored the effects of related bicyclic compounds on neurotransmitter uptake inhibition. The findings suggested that these compounds could be beneficial in treating disorders characterized by dysregulated neurotransmitter systems, such as depression and anxiety. The implications for developing new therapeutic agents are significant.
Case Study 3: Antidiabetic Research
A comparative analysis of azabicyclo compounds demonstrated their ability to modulate glucose metabolism effectively. The study revealed that specific derivatives could enhance insulin sensitivity and lower blood glucose levels in diabetic models. This research opens avenues for further exploration into the compound's potential as an antidiabetic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Molecular Comparisons
Key Observations :
Substituent Effects: Amino-Methoxyphenyl vs. Dimethyl vs. Diphenyl: The 6,6-dimethyl substituents (target compound) reduce steric bulk compared to 6,6-diphenyl analogs, enhancing molecular flexibility and solubility .
Procymidone highlights the agrochemical utility of this scaffold, where halogenation and alkylation optimize pesticidal properties .
Synthetic Applications: The core structure (C₇H₉NO₂) serves as a precursor for prodrugs, such as glutamine antagonist derivatives . Enantioselective synthesis methods for 6,6-dimethyl derivatives have been patented, emphasizing industrial relevance .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing the bicyclo[3.1.0]hexane-2,4-dione core structure?
The bicyclo[3.1.0]hexane-2,4-dione scaffold can be synthesized via cyclopropanation and subsequent functionalization. A validated approach involves:
Cyclopropane formation : Reacting 1,2-cyclopropanedicarboxylic acid derivatives with amines (e.g., benzylamine) to form the 3-azabicyclo[3.1.0]hexane-2,4-dione core via intramolecular cyclization .
Substituent introduction : The 3-amino-4-methoxyphenyl group can be introduced via nucleophilic substitution or coupling reactions. For stereochemical control, chiral auxiliaries or enantioselective catalysis may be required .
Oxidation optimization : Selective oxidation of intermediates using RuO₂ or TEMPO-based protocols ensures high yield and purity .
Basic: How should researchers characterize the stereochemical and structural properties of this compound?
Key characterization methods include:
- X-ray crystallography : Resolve absolute stereochemistry and confirm bicyclic geometry (e.g., P2₁/n space group for similar structures) .
- NMR spectroscopy : Use H-C HMBC to verify cyclopropane ring fusion and NOESY for spatial proximity of substituents .
- HPLC-MS : Monitor purity (>98%) and detect regioisomers using C18 columns with acetonitrile/water gradients .
Basic: What preliminary biological screening assays are suitable for this compound?
Prioritize assays based on structural analogs:
- Antiviral activity : Test against HCV NS3/4A protease using FRET-based substrate cleavage assays (IC₅₀ < 100 nM observed in related compounds) .
- Anticancer potential : Evaluate cytotoxicity via MTT assays, focusing on leukemia cell lines (e.g., Jurkat cells) due to precedented activity in bicyclic diterpenes .
- Enzyme inhibition : Screen against SARS-CoV-2 3CLpro using molecular docking and protease inhibition kits .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Key SAR strategies:
- Hydrophobic interactions : Modify P1/P2 substituents (e.g., tert-butyl carbamoyl groups) to enhance binding to protease S1/S2 pockets. X-ray co-crystallography (PDB: 2GV9) shows buried surface area correlates with potency .
- Stereoelectronic tuning : Introduce electron-withdrawing groups (e.g., Cl) at the 4-methoxyphenyl position to improve metabolic stability without compromising solubility .
- Data-driven optimization : Use QSAR models trained on HCV protease inhibitor datasets to predict IC₅₀ improvements .
Advanced: What computational tools validate this compound’s interaction with viral proteases?
- Molecular dynamics (MD) simulations : Simulate binding to SARS-CoV-2 3CLpro (PDB: 6LU7) using AMBER or GROMACS. Monitor RMSD < 2.0 Å over 100 ns for stability .
- Free energy calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding. Derivatives with ΔG < -40 kcal/mol show promising activity .
- Docking validation : Cross-verify AutoDock Vina results with Schrödinger Glide (SP/XP modes) to minimize false positives .
Advanced: How should researchers address contradictions in biological activity data across studies?
Assay standardization : Use identical enzyme batches (e.g., recombinant NS3/4A) and substrate concentrations to minimize variability .
Control benchmarking : Compare against clinical candidates (e.g., SCH 503034) to contextualize potency .
Off-target profiling : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to rule out nonspecific inhibition .
Advanced: What strategies mitigate stereochemical challenges during synthesis?
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of diastereomers .
- Asymmetric catalysis : Employ Jacobsen’s Co-salen complexes for enantioselective cyclopropanation .
- Crystallographic verification : Confirm absolute configuration via anomalous scattering in X-ray studies .
Advanced: How does oxidative stability impact formulation development?
- Forced degradation studies : Expose the compound to 3% H₂O₂ at 40°C for 72 hours. Monitor degradation via LC-MS; <5% impurity indicates robustness .
- Lyophilization compatibility : Use trehalose or mannitol as cryoprotectants to prevent oxidation during freeze-drying .
Advanced: What crystallographic insights guide structural optimization?
- Bicyclic ring geometry : The five-membered ring adopts a near-planar conformation (deviation < 0.5 Å), while the three-membered ring forms a 65° dihedral angle with the phenyl group. Distortions >5° reduce protease binding .
- Hydrogen bonding : Optimize interactions with catalytic triads (e.g., His57 in HCV protease) by introducing hydrogen bond donors at C2 .
Advanced: How should researchers assess stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
